1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of a methoxy group (-OCH3) at the 6th position.
Methylation: Methylation of the 2nd position.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene structure.
Amination: Introduction of the N-methylmethanamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as catalytic hydrogenation and continuous flow reactors might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: Might influence biochemical pathways related to its therapeutic or industrial use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-ethylmethanamine
- 1-(6-Methoxy-2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)-N-methylmethanamine
Uniqueness
This compound might be unique in its specific functional groups and their arrangement, which could confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H21NO |
---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-(6-methoxy-2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H21NO/c1-14(10-15-2)7-6-11-8-13(16-3)5-4-12(11)9-14/h4-5,8,15H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
ZDZBXKCWHSZMPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C1)C=CC(=C2)OC)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.